Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-
Description
Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- is a useful research compound. Its molecular formula is C12H22O3 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is mainly used for the synthesis of uv polymerization, coatings, and resins .
Mode of Action
It is known to be a UV-curable monomer material, which suggests that it undergoes polymerization when exposed to UV light .
Biochemical Pathways
As a UV-curable monomer, it likely participates in the polymerization pathway under UV light exposure .
Result of Action
As a uv-curable monomer, it is likely to form polymers when exposed to uv light, which can be used in the formation of coatings, resins, and uv adhesives .
Properties
IUPAC Name |
3-ethyl-3-[(3-ethyloxetan-3-yl)methoxymethyl]oxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-11(5-13-6-11)9-15-10-12(4-2)7-14-8-12/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWFRSQRHGKJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COCC2(COC2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075402 | |
Record name | Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
142675-43-2, 18934-00-4 | |
Record name | OXT 221 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142675-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(3-ethyl-3-oxetanylmethyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18934-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxetane, 3,3'-(oxybis(methylene))bis(3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018934004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-(oxydimethanediyl)bis(3-ethyloxetane) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes DOX a promising candidate for replacing acrylic monomers in radiation curing applications?
A1: DOX stands out due to its high reactivity and ability to undergo cross-linking when exposed to UV or electron beam radiation []. This characteristic makes it highly suitable for radiation curing applications. Furthermore, DOX can be synthesized on a large scale using a solvent-free melt process [], potentially offering cost-effectiveness compared to traditional acrylic monomers.
Q2: How does the choice of co-monomer impact the properties of DOX-based materials?
A2: The selection of co-monomers significantly influences the final properties of materials incorporating DOX. Research has shown that different functional epoxy monomers, when used as co-monomers with DOX, affect the viscosity, conversion rate during curing, network formation, and ultimately, the thermo-mechanical properties of the resulting material []. This highlights the possibility of tailoring material properties for specific applications by carefully choosing the appropriate co-monomer for DOX.
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